molecular formula C27H20N2O2S B2414153 N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-benzylbenzamide CAS No. 476320-02-2

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-benzylbenzamide

Cat. No.: B2414153
CAS No.: 476320-02-2
M. Wt: 436.53
InChI Key: GQDNXPIZELABCF-UHFFFAOYSA-N
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Description

N-[4-(1,3-Benzothiazol-2-yl)-3-hydroxyphenyl]-4-benzylbenzamide (CAS 476320-02-2) is a high-purity benzothiazole derivative offered for research and development purposes. Benzothiazoles represent a highly significant class of heterocyclic compounds with a broad spectrum of biological activities, making them crucial scaffolds in medicinal chemistry . They are extensively investigated for their potential as pharmacophores in developing novel therapeutic agents, including fungicides, anti-tuberculosis drugs, antimalarials, anticonvulsants, and anti-inflammatory drugs, and have shown promise in treating diabetes and cancer . This specific compound features a benzothiazole core linked to a benzamide group, a structural motif commonly associated with bioactive molecules. Research into analogous N-(thiazol-2-yl)-benzamide compounds has identified them as potent and selective antagonists for certain ion channels, functioning as negative allosteric modulators, which highlights the potential of this chemical class in neuroscience and pharmacology research . Furthermore, structural studies of similar N-(benzo[d]thiazol-2-yl) benzamide compounds are important for understanding their solid-state properties, intermolecular interactions, and potential applications in materials science . Provided with a purity of 95%+, this chemical is intended for use in discovery chemistry and biological screening . This product is strictly for Research Use Only and is not designed or approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-benzylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20N2O2S/c30-24-17-21(14-15-22(24)27-29-23-8-4-5-9-25(23)32-27)28-26(31)20-12-10-19(11-13-20)16-18-6-2-1-3-7-18/h1-15,17,30H,16H2,(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQDNXPIZELABCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)C4=NC5=CC=CC=C5S4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-benzylbenzamide typically involves the following steps:

Chemical Reactions Analysis

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-benzylbenzamide undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-benzylbenzamide as an anticancer agent. The compound has been shown to inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. For instance, research demonstrated that this compound effectively reduced cell viability in several cancer cell lines, including breast and lung cancer cells, by inducing oxidative stress and disrupting mitochondrial function .

Antimicrobial Properties

The compound exhibits notable antimicrobial activity against various bacterial strains. In vitro tests revealed that this compound inhibited the growth of both Gram-positive and Gram-negative bacteria. This property makes it a candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance .

Luminescent Properties

The luminescent properties of benzothiazole derivatives, including this compound, have been explored for applications in optoelectronic devices. Studies indicate that these compounds can be incorporated into polymer matrices to enhance light emission properties. The excited-state intramolecular proton transfer (ESIPT) process observed in similar derivatives contributes to their ability to emit light across a spectrum suitable for white light applications .

Photostability and Device Fabrication

The photostability of this compound under UV light exposure has been assessed, showing promise for use in light-emitting diodes (LEDs) and other photonic devices. By optimizing the concentration and matrix composition, researchers have successfully fabricated devices that demonstrate efficient luminescence and stability over extended periods .

Case Study 1: Anticancer Mechanism Exploration

In a detailed study published in a peer-reviewed journal, researchers investigated the mechanism by which this compound induces apoptosis in cancer cells. The study employed flow cytometry and Western blot analysis to elucidate the pathways involved, revealing that the compound activates caspase cascades leading to programmed cell death .

Case Study 2: Synthesis and Characterization

A comprehensive synthesis route was developed for producing this compound with high yield and purity. Characterization techniques such as NMR spectroscopy and mass spectrometry confirmed the structure and purity of the synthesized compound, paving the way for further biological testing .

Mechanism of Action

Comparison with Similar Compounds

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-benzylbenzamide is unique due to its specific structural features and biological activities. Similar compounds include:

These compounds share the benzothiazole core but differ in their substituents and specific biological activities.

Biological Activity

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-benzylbenzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C20H18N2O2S
  • Molecular Weight : 350.43 g/mol

The compound features a benzothiazole moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties. The presence of hydroxyl and amide functional groups enhances its potential for interaction with biological targets.

Antioxidant Activity

Research has indicated that benzothiazole derivatives exhibit significant antioxidant properties. A study found that certain benzothiazole derivatives displayed high radical scavenging efficacy, suggesting that this compound may also possess similar activities. The mechanism of action likely involves the donation of hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative stress-related damage .

Anti-inflammatory Activity

Benzothiazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory process. In vitro studies demonstrated that certain analogs exhibited significant inhibition of COX-2 activity, leading to reduced inflammation markers in various models . While specific data on this compound is limited, its structural similarity to other active compounds suggests potential anti-inflammatory effects.

Anticancer Potential

The anticancer activity of benzothiazole derivatives has been extensively studied. Compounds containing the benzothiazole structure have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Research indicates that these compounds may interfere with multiple signaling pathways involved in cancer progression . The specific activity of this compound against cancer cells warrants further investigation.

Case Study 1: Synthesis and Evaluation

A recent study focused on synthesizing various benzothiazole derivatives and evaluating their biological activities. Among these compounds, several displayed notable antioxidant and anti-inflammatory properties. The study utilized in vitro assays to assess radical scavenging activity and COX inhibition, providing a framework for understanding the potential applications of this compound in therapeutic contexts .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of benzothiazole derivatives to key biological targets such as COX enzymes and various receptors involved in cancer signaling pathways. These studies suggest that modifications in the benzothiazole structure can significantly enhance binding interactions, thereby increasing biological efficacy . Such insights are crucial for optimizing the design of new therapeutic agents based on this compound.

Data Summary Table

Biological ActivityMechanism of ActionReference
AntioxidantRadical scavenging
Anti-inflammatoryCOX inhibition
AnticancerInduction of apoptosis

Q & A

Q. What are the key synthetic routes for N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-benzylbenzamide?

The synthesis typically involves multi-step coupling reactions. For example:

  • Core scaffold preparation : The benzothiazole moiety is introduced via condensation of 2-aminothiophenol derivatives with carbonyl-containing intermediates under acidic conditions .
  • Piperazine coupling : A Buchwald-Hartwig amination or Ullmann-type coupling is used to attach the 3-hydroxyphenylpiperazine group, often requiring palladium catalysts and elevated temperatures .
  • Final amidation : HBTU or BOP reagents activate the carboxylic acid for coupling with the amine intermediate in THF or DMF, followed by purification via silica gel chromatography .

Q. How is the compound structurally characterized in academic studies?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm regiochemistry and stereochemistry. For example, the benzothiazole proton resonates at δ 8.2–8.5 ppm, while the 3-hydroxyphenyl group shows a singlet near δ 6.7 ppm .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 492.5 [M+H]+^+ for derivatives) .
  • X-ray crystallography : SHELX software refines crystal structures to resolve bond angles and confirm stereochemical assignments .

Q. What in vitro assays are used to evaluate its κ-opioid receptor antagonist activity?

  • [35^{35}S]GTPγS binding assay : Measures inhibition of U69,593 (κ-agonist)-stimulated G-protein activation in CHO-K1 cells expressing human κ-opioid receptors. IC50_{50} values <100 nM indicate high potency .
  • Selectivity profiling : Counter-screening against μ- and δ-opioid receptors (e.g., DAMGO for μ, DPDPE for δ) ensures κ-selectivity .

Advanced Research Questions

Q. How do structural modifications impact κ-opioid receptor affinity and selectivity?

  • Substituent effects :
    • Phenoxybenzamide moiety : Electron-withdrawing groups (e.g., -F, -CF3_3) at the 4-position enhance lipophilicity and receptor binding (IC50_{50} = 15–30 nM) .
    • Piperazine stereochemistry : (3S,4S)-configurations improve κ-selectivity by 10-fold compared to (3R,4R)-isomers due to steric complementarity with the receptor’s hydrophobic pocket .
  • Methodology : Parallel synthesis of 28 analogues followed by [35^{35}S]GTPγS screening identifies critical pharmacophores .

Q. What experimental challenges arise in optimizing this compound’s pharmacokinetic properties?

  • Metabolic stability : The benzothiazole ring is prone to CYP450-mediated oxidation. Deuterated analogs or fluorination at vulnerable positions (e.g., C-5 of benzothiazole) reduce clearance rates .
  • Blood-brain barrier (BBB) penetration : Computational models (e.g., Clark’s polar surface area <90 Å2^2) guide the addition of methyl or trifluoromethyl groups to enhance passive diffusion .

Q. How are data contradictions resolved in SAR studies?

  • Case example : Analogues with bulkier N-alkyl substituents (e.g., -CH2_2CF3_3) show reduced potency despite predicted improved lipophilicity. Resolution involves:
    • Molecular docking : Reveals steric clashes with Tyr312^{312} in the κ-receptor’s binding site .
    • Alanine scanning mutagenesis : Confirms Tyr312^{312} as a critical residue for ligand interaction .

Q. What computational methods support the design of derivatives?

  • Molecular dynamics (MD) simulations : Predict binding poses of the benzamide moiety in the κ-receptor’s extracellular loop 2 (ECL2) .
  • Free-energy perturbation (FEP) : Quantifies ΔΔG values for substituent modifications, prioritizing synthetically feasible candidates .

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